Yttrium oxalate

Descripción general

Descripción

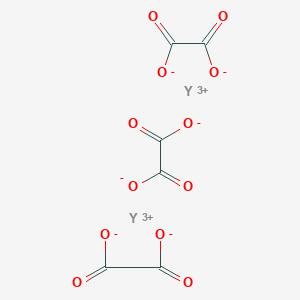

Yttrium oxalate is a useful research compound. Its molecular formula is C6O12Y2 and its molecular weight is 441.87 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Materials Science

Synthesis of Yttrium Oxide:

Yttrium oxalate serves as a precursor for the synthesis of yttrium oxide (). The thermal decomposition of this compound at elevated temperatures (typically between 390 °C and 550 °C) results in the formation of yttrium oxide with varying morphologies and specific surface areas. The specific surface area can reach up to 65 m²/g when decomposed under optimal conditions, which is crucial for applications in catalysis and ceramics .

Nanocomposite Development:

The oxalate precursor method has been employed to create magnesium yttrium oxide nanocomposites. These composites exhibit enhanced properties suitable for solid oxide fuel cells (SOFC), showcasing the versatility of this compound in developing advanced materials .

| Material | Synthesis Method | Application |

|---|---|---|

| Yttrium Oxide | Thermal decomposition | Catalysts, ceramics |

| Magnesium Yttrium Oxide | Oxalate precursor method | Solid oxide fuel cells |

Nuclear Chemistry

Radionuclide Separation:

this compound is utilized in the separation of radioactive isotopes, particularly . In this process, yttrium is precipitated as this compound by adding oxalic acid to a solution containing yttrium ions. This method is significant in nuclear applications where precise separation of isotopes is required for both research and medical purposes .

Medical Applications

Radiopharmaceuticals:

Yttrium plays a vital role in the development of radiopharmaceuticals, particularly for cancer treatment. Yttrium-90 () complexes are used in targeted radiotherapy due to their ability to deliver localized radiation to tumors while minimizing exposure to surrounding healthy tissues. The coordination chemistry of yttrium allows for the formation of stable complexes that can be effectively utilized in medical imaging and therapy .

Imaging Techniques:

Recent studies highlight the potential of yttrium isotopes in positron emission tomography (PET) imaging and hyperpolarized magnetic resonance imaging (MRI). These applications leverage the unique properties of yttrium isotopes to improve imaging techniques, offering promising avenues for non-invasive diagnostics .

Thermal Properties and Stability

This compound exhibits thermal stability during decomposition, which is crucial for its application in high-temperature processes. The compound's ability to maintain structural integrity while transitioning to yttrium oxide makes it an ideal candidate for various industrial processes where high thermal resistance is required .

Propiedades

Número CAS |

126476-37-7 |

|---|---|

Fórmula molecular |

C6O12Y2 |

Peso molecular |

441.87 g/mol |

Nombre IUPAC |

oxalate;yttrium(3+) |

InChI |

InChI=1S/3C2H2O4.2Y/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 |

Clave InChI |

IBSDADOZMZEYKD-UHFFFAOYSA-H |

SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Y+3].[Y+3] |

SMILES canónico |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Y+3].[Y+3] |

Key on ui other cas no. |

867-68-5 |

Pictogramas |

Corrosive; Irritant |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.